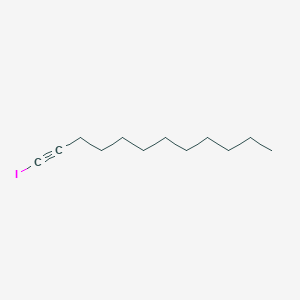
1-Iodo-1-dodecyne
Cat. No. B8672521
Key on ui cas rn:
60705-20-6
M. Wt: 292.20 g/mol
InChI Key: BHFPDGOBWCGPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04933114
Procedure details


10-Undecynoic acid (21.8 g, 0.120 mol) was neutralized with a solution of 57 mL 10 percent KOH in water and hydroxylamine hydrochloride (0.380 g) was added. Then a catalyst consisting of a solution of 1.9 g cuprous chloride in 16 g 70 percent aqueous ethylamine was added. A yellow precipitate formed immediately. A solution of the crude 1-iodo-1-dodecyne in 40 mL methanol was then added dropwise with stirring. The suspension was stirred for one hour after the addition. The reaction mixture was acidified by the addition of 2.5N HCl, filtered, and the filtrate and precipitate washed with ether. The ether layers were washed with water, thiosulfate solution, water and saturated sodium chloride. After drying Na2SO4) the solvents were removed under reduced pressure. The residue was induced to crystallize by scratching under petroleum ether. The crystals of the diyne acid (26.4 g, 74%) exhibited m.p. 57°-58° after recrystallization from acetonitrile.



[Compound]
Name
cuprous chloride
Quantity
1.9 g
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[OH-].[K+].Cl.NO.I[C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].Cl>O.C(N)C.CO>[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC#C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
57 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.38 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Step Four
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC#CCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow precipitate formed immediately
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate and precipitate washed with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layers were washed with water, thiosulfate solution, water and saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying Na2SO4) the solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization from acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
